1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride
Description
1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative substituted with a 3-fluoro-2-methoxyphenyl group. Its molecular formula is C₁₁H₁₅FN₂O·HCl, with a molecular weight of 246.72 g/mol (accounting for the hydrochloride salt) . The compound exhibits unique physicochemical properties due to the electron-withdrawing fluorine atom and electron-donating methoxy group on the phenyl ring. These substitutions influence its biological activity, particularly in receptor binding and pharmacokinetics.
Properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSUGKSQLQMQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-35-8 | |
| Record name | Piperazine, 1-(3-fluoro-2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 3-fluoro-2-methoxyaniline with piperazine under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, altering their activity and leading to various physiological effects.
Modulation of Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Halogen-Substituted Phenylpiperazines
The position and type of halogen substituents significantly alter biological activity. Key comparisons include:
| Compound Name | Structural Features | Biological Activity Differences | References |
|---|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Fluorine at para position, no methoxy | Lower 5-HT₁A affinity; weaker anxiolytic effects | |
| 1-(3-Chloro-2-methoxyphenyl)piperazine | Chlorine replaces fluorine | Enhanced receptor binding due to larger halogen size | |
| 1-(3-Trifluoromethylphenyl)piperazine | CF₃ group instead of fluorine and methoxy | Higher lipophilicity; altered metabolic stability |
Key Findings :
- The meta-fluoro substitution in the target compound optimizes steric and electronic interactions with 5-HT receptors compared to para-fluoro analogs .
- Chlorine’s larger atomic radius increases receptor affinity but may reduce selectivity .
Methoxy-Substituted Piperazines
Methoxy group positioning impacts hydrophilicity and binding kinetics:
| Compound Name | Methoxy Position | Unique Properties | References |
|---|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Ortho | Reduced metabolic stability due to steric hindrance | |
| 1-(4-Methoxyphenyl)piperazine | Para | Increased solubility; weaker receptor affinity | |
| 2-(3-Methoxyphenyl)piperazine dihydrochloride | Meta (different ring) | Distinct pharmacokinetic profile |
Key Findings :
- The ortho-methoxy group in the target compound enhances π-π stacking interactions with aromatic residues in receptor pockets .
- Para-methoxy derivatives exhibit faster clearance due to higher hydrophilicity .
Complex Substitution Patterns
Compounds with multiple functional groups demonstrate divergent properties:
| Compound Name | Structural Features | Key Differences | References |
|---|---|---|---|
| 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride | Dimethoxy and methyl groups | Broader receptor modulation (e.g., dopamine D₂) | |
| 1-(Pyridin-2-ylmethyl)piperazine | Pyridine ring instead of phenyl | Higher polarity; altered blood-brain barrier penetration | |
| 1-(2-Methyl-1,3-thiazol-4-yl)methylpiperazine hydrochloride | Thiazole ring incorporation | Antimicrobial activity; distinct target profile |
Key Findings :
- The target compound’s mono-methoxy and mono-fluoro design balances lipophilicity and target specificity better than multi-substituted analogs .
- Heterocyclic replacements (e.g., pyridine, thiazole) drastically alter solubility and off-target effects .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to free-base analogs like 1-(3-Fluorophenyl)piperazine .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life relative to chlorine-substituted analogs .
- Receptor Selectivity : The meta-fluoro-ortho-methoxy configuration provides >10-fold selectivity for 5-HT₁A over 5-HT₂A receptors compared to unsubstituted piperazines .
Biological Activity
1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which may influence its interaction with various biological targets.
- Molecular Formula: C11H16ClFN2O
- Molecular Weight: 248.71 g/mol
- Structure: The compound features a piperazine core with a substituted phenyl group, which is essential for its biological activity.
Piperazine derivatives like this compound primarily interact with neurotransmitter receptors in the central nervous system. They can function as either agonists or antagonists, influencing pathways associated with serotonin and dopamine receptors:
- Serotonin Receptors: Modulation of serotonin levels can affect mood, anxiety, and various neuropsychiatric conditions.
- Dopamine Receptors: Interaction with dopamine receptors may have implications in the treatment of disorders such as schizophrenia and Parkinson's disease.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: The compound has shown potential in modulating serotonin levels, suggesting its use in treating depression.
- Antipsychotic Properties: Its interaction with dopamine receptors points to possible applications in managing psychotic disorders.
- Analgesic Effects: Preliminary studies suggest that it may possess pain-relieving properties.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties. For instance, it has been tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing significant cytotoxic effects.
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Observed Effect |
|---|---|---|
| Antidepressant | Serotonin receptor assays | Increased serotonin levels |
| Antipsychotic | Dopamine receptor assays | Reduced dopaminergic activity |
| Analgesic | Mice models | Significant reduction in pain response |
| Anticancer | HeLa and CaCo-2 cell lines | IC50 values indicating cytotoxicity |
Notable Research
A study published in PubMed Central evaluated a series of arylpiperazine derivatives, including similar compounds to this compound. The findings indicated that modifications to the piperazine structure could enhance biological activity, particularly against cancer cell lines . Another research highlighted the importance of structural diversity in arylpiperazines for developing effective therapeutic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:
- Absorption: The compound's lipophilicity influences its absorption rates.
- Distribution: Interaction with plasma proteins can affect its distribution throughout the body.
- Metabolism: The compound may undergo metabolic transformations that could impact its efficacy and safety.
- Excretion: Understanding excretion pathways is essential for assessing long-term safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
